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Compound of Interest

Compound Name: beta-Sinensal

Cat. No.: B1232189

For Researchers, Scientists, and Drug Development Professionals

Introduction to beta-Sinensal

Beta-Sinensal (3-Sinensal) is a naturally occurring sesquiterpenoid aldehyde that is a key
contributor to the characteristic aroma and flavor of citrus fruits, particularly oranges.[1][2] As a
volatile organic compound, it is highly valued in the food and fragrance industries for its
pleasant, fresh, and juicy citrus profile.[3][4] Traditionally extracted from citrus essential oils,
recent advancements have enabled its production via fermentation, offering a stable, high-
purity, and pesticide-free source independent of agricultural variables.[5][6][7]

Chemically classified as a sesquiterpenoid, beta-Sinensal's structure features an aliphatic
acyclic chain with conjugated double bonds and a terminal aldehyde group, which contributes
to its reactivity and distinct sensory properties.[2] It is recognized as a food additive in the
United States (FEMA 3141) and has been evaluated by the Joint FAO/WHO Expert Committee
on Food Additives (JECFA), which found no safety concerns at current intake levels when used
as a flavouring agent.[8]

Physicochemical Properties

The fundamental properties of beta-Sinensal are summarized below.
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Property Value Reference(s)

(2E,6E)-2,6-dimethyl-10-

Chemical Name methylene-dodeca-2,6,11- [8]
trienal

CAS Number 60066-88-8 [1]

Molecular Formula C15H220 [1119]

Molecular Weight 218.33 g/mol [819]

Colorless to orange clear
Appearance o . [41[9]
liquid; Yellowish-brown powder

N Practically insoluble in water;
Solubility _ . [4]
Soluble in alcohol and oils

Boiling Point 176 - 180 °C (at 1.00 mm Hg) [419]
Density ~0.84 - 0.92 g/mL at 25 °C [4119]
Flash Point ~115 - 312 °F (46 - 156 °C) [4]19]

Applications in the Food Industry

The primary application of beta-Sinensal is as a natural flavoring agent. Its characteristic citrus
notes enhance a wide variety of food and beverage products.

Flavor and Aroma Enhancement

Beta-Sinensal imparts a fresh, sweet, waxy, and juicy orange peel flavor profile.[4][5] It is
effective at low concentrations and can be used to:

e Boost Citrus Flavors: Enhance the organoleptic properties of orange oil products and add
juiciness and freshness to all citrus flavors.[5][10]

o Complement Fruit Profiles: Add complexity and freshness to other fruit flavors, such as
mango and berry.[6][10]
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e Savory Applications: Provide potent effects in savory formulations, including fish, meat, and
tomato-based products.[10][11]

Food/Beverage Recommended Use
Sensory Effect Reference(s)
Category Level (ppm)

Adds freshness,
0.1-10 juiciness, and citrus [5][10]
notes.

Non-alcoholic

Beverages

) Complements fruit
Alcoholic Beverages 0.1-10 _ [51[7]
and hop profiles.

] Enhances fruit flavor
Confectionery & Jams 0.1 -10 o [5][10]
authenticity.

Provides fresh citrus

Dairy Products 0.1-10 notes in yogurts and [415]
desserts.
Savory Products (e.qg., Adds a unique fresh,
_ 0.1-10 . . [5][10]
sauces, marinades) slightly metallic effect.

Potential Bioactivities

While primarily used for flavor, initial research suggests that citrus-derived terpenoids like beta-
Sinensal may possess other beneficial properties.

o Antioxidant Activity: The aldehyde functional group and conjugated double bonds in its
structure suggest a potential to scavenge free radicals.[2][3] Research on essential oils
containing beta-Sinensal has noted antioxidant effects, though studies on the isolated
compound are limited.[2]

o Antimicrobial Efficacy: Terpenoid compounds are known for their ability to disrupt microbial
cell structures. Essential oils containing beta-Sinensal have shown effectiveness against
pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.[2]

It is critical for researchers to conduct further studies to validate these activities for purified
beta-Sinensal and determine effective concentrations for food preservation applications.
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Regulatory and Safety Information

Beta-Sinensal has been evaluated for safety by multiple international bodies.

Regulatory Body /
Designation

ID | Status

Key Findings Reference(s)

FEMA/GRAS

FEMA No. 3141

Generally Recognized
As Safe for use as a [8]

flavoring agent.

JECFA

Flavor Number 1227

"No safety concern at
current levels of intake

(8]
when used as a

flavouring agent.”

RIFM

CAS No. 60066-88-8

Not expected to be
genotoxic. Insufficient
data for repeated
dose toxicity, but
. . [12]
systemic exposure is
below the Threshold
of Toxicological

Concern (TTC).

EU Regulation

(EC) 1334/2008

Can be labeled as a
"natural flavouring [6][10]

preparation."

Certifications
(Fermentation-

derived)

Kosher, Halal, ISO

- [5][10]
22000, Pesticide-free.

A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that

beta-Sinensal is not expected to be genotoxic based on data from similar molecules.[12]

Animal studies on related compounds did not observe skin sensitizing effects.[13]

Experimental Protocols

© 2025 BenchChem. All rights reserved.

4/14 Tech Support


https://www.benchchem.com/product/b1232189?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/beta-SINENSAL
https://pubchem.ncbi.nlm.nih.gov/compound/beta-SINENSAL
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/60066-88-8.pdf
https://www.isobionics.com/global/en/product-finder/beta-sinensal-20
https://www.basf.com/global/en/media/news-releases/2025/03/p-25-059
https://www.foodbev.com/news/basf-aroma-ingredients-brings-two-new-innovations-to-the-flavour-market
https://www.basf.com/global/en/media/news-releases/2025/03/p-25-059
https://www.benchchem.com/product/b1232189?utm_src=pdf-body
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/60066-88-8.pdf
https://download.basf.com/p1/000000000030850649_SDS_GEN_00/en_UN/Natural_%25C3%259F-Sinensal_20_30850649_SDS_GEN_00_en_1-1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Protocol for Extraction of beta-Sinensal from Citrus Peel

This protocol provides a general method for the extraction and isolation of beta-Sinensal from
fresh citrus peels, adapted from common essential oil extraction techniques.[14][15]

1. Materials and Equipment:

e Fresh citrus peels (e.g., Citrus sinensis)

e Blender or food processor

o Hydrodistillation apparatus (e.g., Clevenger-type)

» Deionized water

e Anhydrous sodium sulfate

e Separatory funnel

» Rotary evaporator

o Gas Chromatography-Mass Spectrometry (GC-MS) system
2. Methodology:

o Sample Preparation: Wash fresh citrus peels thoroughly and chop them into small pieces.
Homogenize the peels in a blender with a minimal amount of deionized water to create a
slurry.

o Hydrodistillation: Transfer the slurry to the boiling flask of the hydrodistillation apparatus. Add
deionized water until the flask is two-thirds full. Heat the flask to boiling. The steam and
volatile oils will rise, condense, and be collected in the graduated collection tube. Continue
the process for 3-4 hours.

o Oil Separation: After distillation, allow the collected liquid to cool. Carefully separate the
upper essential oil layer from the aqueous layer using a separatory funnel.
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e Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium
sulfate. Swirl gently and allow it to sit for 15-20 minutes.

e Solvent Removal (if applicable): If a solvent was used for extraction, remove it using a rotary

evaporator under reduced pressure.

e Analysis: Analyze the resulting essential oil using GC-MS to identify and quantify beta-

Sinensal.
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Caption: Workflow for the extraction and analysis of beta-Sinensal.

Protocol for Quantification by GC-MS
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This protocol outlines the analysis of beta-Sinensal concentration in an essential oil or food
matrix extract.

1. Materials and Equipment:

e GC-MS system with a suitable capillary column (e.g., HP-5MS)

e Helium (carrier gas)

o Sample containing beta-Sinensal

» Appropriate solvent (e.g., hexane)

» beta-Sinensal analytical standard

e Volumetric flasks and microsyringes

2. Methodology:

o Standard Preparation: Prepare a stock solution of the beta-Sinensal standard in hexane.
Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50 ppm).

o Sample Preparation: Dilute the extracted essential oil or food extract in hexane to a
concentration expected to fall within the calibration range.

» GC-MS Conditions (Example):

o

Injector Temperature: 250 °C

[¢]

Oven Program: Start at 60 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

[¢]

MS Transfer Line: 280 °C

[e]

lon Source: 230 °C

o

[¢]

Scan Range: 40-400 m/z
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¢ Analysis: Inject the standards to create a calibration curve. Inject the prepared sample.

« Quantification: ldentify the beta-Sinensal peak based on its retention time and mass

spectrum by comparing it to the standard. Quantify the amount in the sample by integrating

the peak area and comparing it against the calibration curve.

Preparation

Dilute Sample Extract Prepare Calibration Standards
\

Instrumient Run

Y

Inject Standards & Sample into GC-MS

Chromatographic Separation

Mass Spectrometry Detection

J

-

~

Data Analysis

Cdentify Peak (Retention Time & Mass SpecD Generate Calibration Curva

Y

Entegrate Peak Area & Quantifa

Concentration Result
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Caption: Workflow for GC-MS quantification of beta-Sinensal.

Protocol for Assessment of Antioxidant Activity
(Reducing Power Assay)

This protocol is adapted from a standard method to assess the electron-donating capability of a
compound, a key indicator of antioxidant activity.[14]

1. Materials and Equipment:

o beta-Sinensal solution (in ethanol or DMSO)

e Phosphate buffer (0.2 M, pH 6.6)

» Potassium ferricyanide [K3Fe(CN)6] solution (1%)
o Trichloroacetic acid (TCA) solution (10%)
 Ferric chloride (FeCl3) solution (0.1%)

e Ascorbic acid (positive control)

e Spectrophotometer

2. Methodology:

o Reaction Mixture: In a test tube, mix 1.0 mL of the beta-Sinensal solution (at various
concentrations) with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide
solution.

e Incubation: Incubate the mixture at 50 °C for 20 minutes.

o Reaction Termination: Add 2.5 mL of TCA solution to the mixture to stop the reaction.
Centrifuge at 3000 rpm for 10 minutes.

o Color Development: Take 2.5 mL of the supernatant and mix it with 2.5 mL of deionized
water and 0.5 mL of ferric chloride solution.
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o Measurement: Allow the solution to stand for 10 minutes for color development. Measure the
absorbance at 700 nm using a spectrophotometer.

e Analysis: Higher absorbance indicates greater reducing power. Compare the results to the
ascorbic acid positive control.

Hypothesized Biological Activity Pathways

The specific signaling pathways for beta-Sinensal are not well-documented. However, based
on the known activities of other plant-derived terpenoids and natural antioxidants, plausible
mechanisms can be hypothesized.[2][3]

Hypothesized Antioxidant Mechanism

Beta-Sinensal, as an qo,3-unsaturated aldehyde, may act as an antioxidant by directly
scavenging free radicals. The conjugated system can delocalize the unpaired electron of a
radical species, and the aldehyde group can participate in hydrogen atom transfer, neutralizing
reactive oxygen species (ROS) and preventing oxidative damage to cellular components.

: donates He / e- q q
scavenged b beta-Sinensal Neutralized Species
Reactive Oxygen Species
(e.g., *OH, O2.-) attacks
Cellular Components leads to > |
(Lipids, Proteins, DNA)

Click to download full resolution via product page

Caption: Hypothesized direct radical scavenging mechanism of beta-Sinensal.

Hypothesized Anti-inflammatory Signaling Pathway

Many natural terpenoids exert anti-inflammatory effects by modulating key signaling pathways,
such as the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. An
inflammatory stimulus (like LPS) typically activates IKK, which then phosphorylates IkBa,
leading to its degradation. This frees NF-kB to translocate to the nucleus and induce the
expression of pro-inflammatory cytokines (e.g., TNF-q, IL-6). Beta-Sinensal could
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hypothetically inhibit this pathway, possibly at the level of IKK activation or IkBa degradation,

thereby reducing the inflammatory response.
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/
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Caption: Hypothesized inhibition of the NF-kB inflammatory pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Buy beta-Sinensal | 3779-62-2 [smolecule.com]

e 2. beta-Sinensal | 3779-62-2 | Benchchem [benchchem.com]

¢ 3. cymitquimica.com [cymitquimica.com]

¢ 4. beta-sinensal, 60066-88-8 [thegoodscentscompany.com]

e 5. foodbev.com [foodbev.com]

e 6. isobionics.com [isobionics.com]

¢ 7. coherentmarketinsights.com [coherentmarketinsights.com]

e 8. beta-SINENSAL | C15H220 | CID 5281535 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 9. beta-Sinensal | lookchem [lookchem.com]

¢ 10. basf.com [basf.com]
e 11. basf.com [basf.com]

e 12. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]

e 13. download.basf.com [download.basf.com]

e 14. Changes in chemical composition and biological activity of essential oil from Thomson
navel orange (Citrus sinensis L. Osbeck) peel under freezing, convective, vacuum, and
microwave drying methods - PMC [pmc.ncbi.nim.nih.gov]

e 15. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Application Notes and Protocols: Beta-Sinensal as a
Natural Food Additive]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232189#use-of-beta-sinensal-as-a-natural-food-
additive]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b1232189?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s618303
https://www.benchchem.com/product/b1232189
https://cymitquimica.com/cas/60066-88-8/
https://www.thegoodscentscompany.com/data/rw1050371.html
https://www.foodbev.com/news/basf-aroma-ingredients-brings-two-new-innovations-to-the-flavour-market
https://www.isobionics.com/global/en/product-finder/beta-sinensal-20
https://www.coherentmarketinsights.com/news/fresh-flavors-on-the-market-basf-aroma-ingredients-launches-two-new-products-1186
https://pubchem.ncbi.nlm.nih.gov/compound/beta-SINENSAL
https://www.lookchem.com/ProductWholeProperty_LCPL491151.htm
https://www.basf.com/global/en/media/news-releases/2025/03/p-25-059
https://www.basf.com/dam/jcr:fc4316f0-b4d7-4a29-8be1-9d247d089849/basf/www/global/documents/en/news-and-media/news-releases/2025/03/P059e_News_Release_Humulene-_beta-Sinensal.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/60066-88-8.pdf
https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/60066-88-8.pdf
https://download.basf.com/p1/000000000030850649_SDS_GEN_00/en_UN/Natural_%25C3%259F-Sinensal_20_30850649_SDS_GEN_00_en_1-1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6977496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6977496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6977496/
https://www.mdpi.com/2304-8158/8/11/523
https://www.benchchem.com/product/b1232189#use-of-beta-sinensal-as-a-natural-food-additive
https://www.benchchem.com/product/b1232189#use-of-beta-sinensal-as-a-natural-food-additive
https://www.benchchem.com/product/b1232189#use-of-beta-sinensal-as-a-natural-food-additive
https://www.benchchem.com/product/b1232189#use-of-beta-sinensal-as-a-natural-food-additive
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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